![molecular formula C10H18O2 B13974645 [(Z)-2-ethylhex-2-enyl] acetate CAS No. 53735-55-0](/img/structure/B13974645.png)
[(Z)-2-ethylhex-2-enyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-2-ethylhex-2-enyl] acetate is an organic compound belonging to the ester family. It is characterized by its pleasant fruity odor, making it a popular choice in the fragrance and flavor industries. The compound’s molecular formula is C10H18O2, and it is often used in the formulation of perfumes, cosmetics, and food flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(Z)-2-ethylhex-2-enyl] acetate can be synthesized through the esterification of [(Z)-2-ethylhex-2-en-1-ol] with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
[(Z)-2-ethylhex-2-en-1-ol]+acetic acidsulfuric acid[(Z)-2-ethylhex-2-enyl] acetate+water
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of immobilized enzymes, such as lipases, to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-2-ethylhex-2-enyl] acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield [(Z)-2-ethylhex-2-en-1-ol] and acetic acid.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or enzymes.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: [(Z)-2-ethylhex-2-en-1-ol] and acetic acid.
Transesterification: New esters and alcohols.
Oxidation: Aldehydes or carboxylic acids.
Applications De Recherche Scientifique
[(Z)-2-ethylhex-2-enyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in pheromone signaling in insects.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of fragrances, flavors, and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of [(Z)-2-ethylhex-2-enyl] acetate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic fruity odor. In biological systems, it may act as a signaling molecule, influencing behavior and physiological responses in insects and other organisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(Z)-hex-2-enyl] acetate
- [(E)-2-ethylhex-2-enyl] acetate
- [(Z)-2-hexen-1-yl] acetate
Uniqueness
[(Z)-2-ethylhex-2-enyl] acetate is unique due to its specific structural configuration, which imparts distinct olfactory properties compared to its isomers and other similar esters. Its stability and reactivity also differ, making it suitable for specific applications in the fragrance and flavor industries .
Propriétés
Numéro CAS |
53735-55-0 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
[(Z)-2-ethylhex-2-enyl] acetate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-10(5-2)8-12-9(3)11/h7H,4-6,8H2,1-3H3/b10-7- |
Clé InChI |
MUSLRNLXBQWGCV-YFHOEESVSA-N |
SMILES isomérique |
CCC/C=C(/CC)\COC(=O)C |
SMILES canonique |
CCCC=C(CC)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


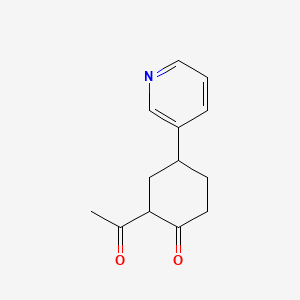
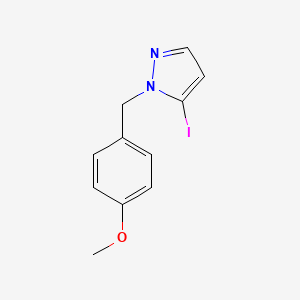
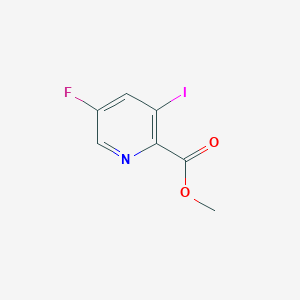
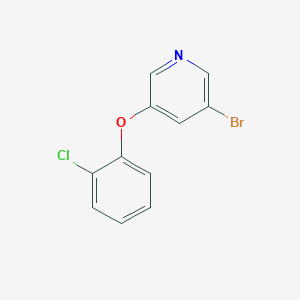

![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)
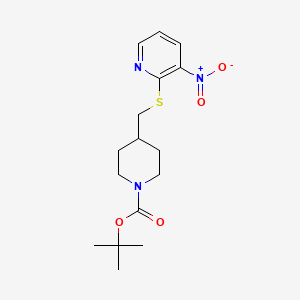
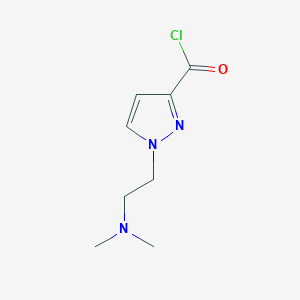

![3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane](/img/structure/B13974636.png)
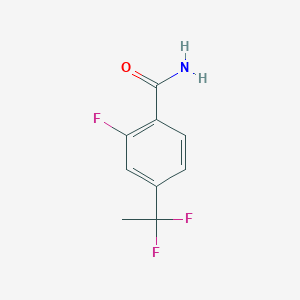
![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)

![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)
